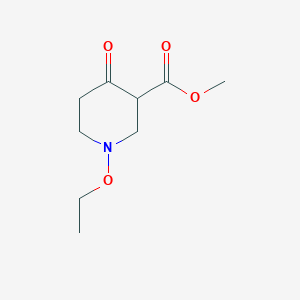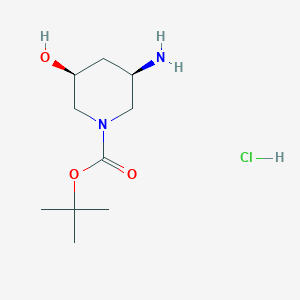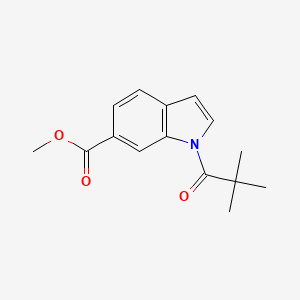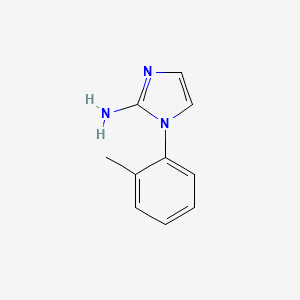![molecular formula C13H15NO3 B14042785 Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a pyrano[2,3-B]pyridine core, makes it a valuable target for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[2,3-B]pyridine derivatives, including Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate, can be achieved through various methods. One efficient approach involves a one-pot multicomponent reaction. This method typically includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). The reaction can be accelerated using microwave heating or solar thermal energy, yielding the desired product in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of green chemistry principles, such as microwave irradiation and solar energy, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antitumor activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a potassium channel antagonist, affecting ion transport and cellular signaling. Additionally, its antibacterial and antitumor activities are attributed to its ability to interfere with DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-pyrano[2,3-B]pyridine: Known for its antibacterial properties.
Pyrano[2,3-B]quinoline: Exhibits significant anticancer activity.
Benzo[h]pyrano[2,3-B]quinoline: Used in the synthesis of complex organic molecules.
Uniqueness
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate stands out due to its unique combination of biological activities and its potential for use in green chemistry applications. Its efficient synthesis using environmentally benign methods further enhances its appeal for industrial and research purposes .
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
ethyl 2,2-dimethylpyrano[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-4-16-12(15)10-7-9-5-6-13(2,3)17-11(9)14-8-10/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
QQFOUXZFVXGWJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N=C1)OC(C=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)







![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)





